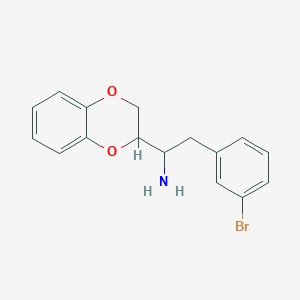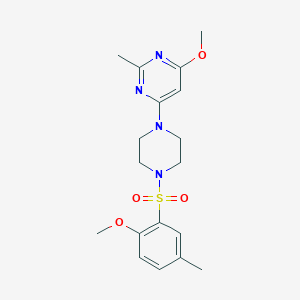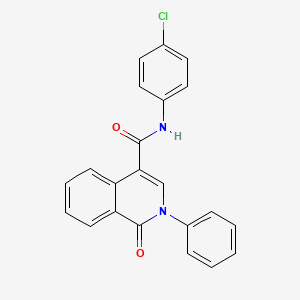
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is a useful research compound. Its molecular formula is C7H11F3O5S and its molecular weight is 264.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is utilized in the synthesis of nonsteroidal antiandrogens, showing potential in the treatment of androgen-responsive diseases. The compound's derivatives, particularly those with a trifluoromethyl group, exhibit partial androgen agonist activity, leading to the development of potent antiandrogens like ICI 176334, which are being explored for benign and malignant conditions (Tucker, Crook, & Chesterson, 1988).
Electrochemical Studies in Non-aqueous Solvents
Research on this compound contributes to understanding the dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents. This knowledge is crucial for electrochemical applications, where the strength and dissociation of acids in various solvents impact the performance of electrochemical systems (Fujinaga & Sakamoto, 1977).
Zwitterionic Polymers and Copolymers
The compound plays a role in the synthesis of zwitterionic polymers and copolymers, which exhibit unique solubility behavior influenced by copolymer composition, pH, and electrolyte concentration. These materials are of interest for their potential applications in biotechnology and medicine, given their responsive nature to environmental changes (Kathmann, White, & McCormick, 1997).
Ionic Liquids and Catalysis
This compound contributes to the field of ionic liquids, particularly in the synthesis of triflate anion ionic liquids. These ionic liquids have unique properties and are used in various applications, including catalysis, electrochemistry, and green chemistry. The solvent-free synthesis of high purity triflate ionic liquids from this compound opens up new avenues for sustainable chemical processes (Ignat’ev et al., 2012).
Synthesis of Cyclopropane Derivatives
The compound is also employed in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and organic synthesis. The ability to undergo double alkylation with active methylene compounds leads to the production of trifluoromethylated cyclopropane derivatives, which are important intermediates in the synthesis of a variety of bioactive molecules (Kasai et al., 2012).
Safety and Hazards
The safety information available indicates that Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is potentially dangerous. The GHS pictograms indicate that it may cause harm if swallowed (H301), cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H332) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGPVHJRBMESDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)
![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![{[(2R)-oxolan-2-yl]methyl}thiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)
